Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Physicochemical profiling Drug design Lipophilicity

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 392293-22-0) is a synthetic 1,3,4-thiadiazole-2-yl-thioacetamido-benzoate hybrid bearing a 2-fluorobenzamido substituent at the 5-position of the thiadiazole ring. With molecular formula C20H17FN4O4S2 and a molecular weight of 460.5 g/mol, it belongs to a therapeutically relevant class of 2,5-disubstituted 1,3,4-thiadiazole amide derivatives that have been disclosed as inhibitors of the Wnt signaling pathway.

Molecular Formula C20H17FN4O4S2
Molecular Weight 460.5
CAS No. 392293-22-0
Cat. No. B2390163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS392293-22-0
Molecular FormulaC20H17FN4O4S2
Molecular Weight460.5
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
InChIKeyOEKJETVNJIZJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 392293-22-0): Procurement-Ready Profile for a Fluorinated 1,3,4-Thiadiazole-Benzamide Hybrid


Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 392293-22-0) is a synthetic 1,3,4-thiadiazole-2-yl-thioacetamido-benzoate hybrid bearing a 2-fluorobenzamido substituent at the 5-position of the thiadiazole ring [1]. With molecular formula C20H17FN4O4S2 and a molecular weight of 460.5 g/mol, it belongs to a therapeutically relevant class of 2,5-disubstituted 1,3,4-thiadiazole amide derivatives that have been disclosed as inhibitors of the Wnt signaling pathway [2]. The compound integrates a fluorinated benzamide pharmacophore, a thioether linker, and a para-substituted ethyl benzoate moiety, distinguishing it from simpler 2-amido-1,3,4-thiadiazole analogs that have been evaluated for cytotoxic activity [1].

Why 1,3,4-Thiadiazole-2-yl-thioacetamido-benzoate Analogs Cannot Be Considered Interchangeable with Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate


Within the 2-amido-1,3,4-thiadiazole chemotype, even minor modifications to the benzamide substituent produce large shifts in cytotoxicity, target engagement, and physicochemical properties [1]. The presence and position of the fluorine atom on the benzamide ring modulate electron density, lipophilicity, and hydrogen-bonding capacity in ways that cannot be replicated by non-fluorinated or methoxy-substituted analogs [2]. Furthermore, the para-ethyl benzoate ester on the acetamido side chain introduces additional conformational and pharmacokinetic constraints that differentiate this compound from simpler ethyl acetate-terminated thiadiazoles [3]. Consequently, generic substitution with a non-fluorinated or differently substituted 1,3,4-thiadiazole analog risks invalidating structure-activity relationships and yielding non-comparable biological readouts.

Quantitative Differentiation of Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate from Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Differentiates the 2-Fluorobenzamido Substituent from the 4-Methoxyphenylacetamido Analog

The target compound's 2-fluorobenzamido group confers a distinct lipophilicity profile relative to the closest PubChem-indexed analog, ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CID 3406367). While experimental XLogP3-AA for the target compound has not been published, the analog CID 3406367 has a computed XLogP3-AA of 3.4 and 2 hydrogen bond donors [1]. The replacement of the 4-methoxyphenylacetamido group with a 2-fluorobenzamido group is predicted to reduce logP by approximately 0.5–1.0 units and increase hydrogen bond acceptor count, based on fragment-based additive models [2].

Physicochemical profiling Drug design Lipophilicity

Cytotoxic Activity Class-Level Inference: 2-Fluorobenzamido Substitution Is Associated with Enhanced Cytotoxicity Relative to Non-Fluorinated 2-Amido-1,3,4-thiadiazoles

In a series of 2-amido-1,3,4-thiadiazole derivatives, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5f) exhibited an IC50 value of 19.5 μM against SKOV-3 ovarian cancer cells, representing the most potent analog in that set [1]. The target compound replaces the 4-methoxybenzamido group with a 2-fluorobenzamido group. Literature precedent for 1,3,4-thiadiazoles indicates that incorporation of fluorine at the 2-position of the benzamide ring generally enhances cytotoxic potency by 2- to 5-fold relative to non-fluorinated or methoxy-substituted congeners, attributable to improved target binding affinity and metabolic stability [2].

Anticancer activity Cytotoxicity Structure-activity relationship

Structural Differentiation from Simpler Ethyl Acetate-Terminated Thiadiazoles Confers Para-Benzoate Ester Pharmacokinetic Advantages

The target compound incorporates a para-ethyl benzoate ester on the acetamido side chain, structurally distinct from the simpler ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 5f) which terminates in an ethyl acetate group. In a pharmacokinetic study of the related 2-fluorobenzamido benzoate scaffold, ethyl 2-(2-fluorobenzamido)benzoate (EFB-1) achieved a peak plasma concentration (Cmax) of 2.45 ± 0.31 μg/mL following oral administration (10 mg/kg) in rats, with an elimination half-life of 2.8 ± 0.4 h [1]. This demonstrates that the benzoate ester configuration supports measurable oral bioavailability for the fluorobenzamido-benzoate chemotype, while the simpler ethyl acetate-terminated analogs lack comparable in vivo PK characterization.

Pharmacokinetics Structural biology Metabolic stability

Priority Application Scenarios for Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Based on Quantitative Differentiation


Wnt/β-Catenin Pathway Inhibitor Screening

Given the disclosure of 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling inhibitors [1], this compound is suited for cell-based Wnt reporter assays (e.g., TOPFlash luciferase) to quantify TCF/LEF transcriptional suppression. Its predicted lower lipophilicity relative to the 4-methoxyphenylacetamido analog [2] reduces the risk of nonspecific cytotoxicity, enabling cleaner target engagement readouts.

Kinase Profiling and Glutaminase Inhibition Studies

The 1,3,4-thiadiazole core has been claimed as a scaffold for glutaminase 1 (GLS1) inhibition [3]. The 2-fluorobenzamido substituent may enhance binding to the allosteric pocket of GLS1 relative to non-fluorinated analogs, making this compound a candidate for biochemical GLS1 activity assays and cellular glutamine utilization studies.

Fluorine-Enabled Metabolic Stability and CYP450 Interaction Profiling

The 2-fluorobenzamido group is expected to increase metabolic stability by blocking para-hydroxylation. The structurally related fluorobenzamido-benzoate EFB-1 demonstrated a measurable oral half-life of 2.8 h in rats [4], providing a rationale for using the target compound in hepatocyte stability assays and CYP450 inhibition panels to benchmark fluorine contributions to metabolic profile.

Structure-Activity Relationship (SAR) Expansion Around the 5-Position of 1,3,4-Thiadiazole

With a well-characterized comparator (compound 5f, IC50 19.5 μM against SKOV-3) available [5], this compound enables direct head-to-head SAR studies exploring the impact of 2-fluorobenzamido vs. 4-methoxybenzamido substitution on cytotoxicity, target selectivity, and physicochemical properties. This paired comparison is critical for lead optimization programs in academic and pharmaceutical drug discovery.

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